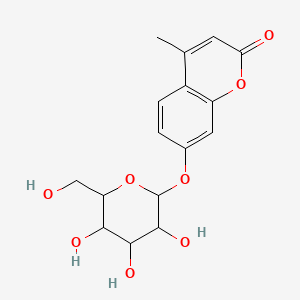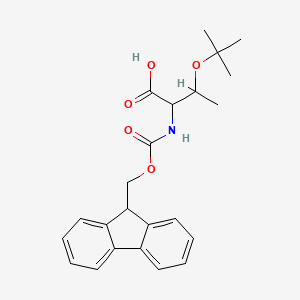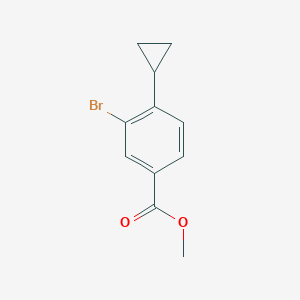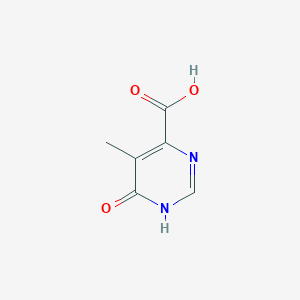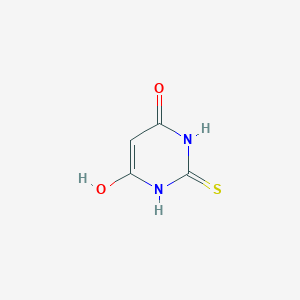
Diphenyl(pyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(pyrrolidin-2-yl)methanol, also known as (S)-Diphenyl(pyrrolidin-2-yl)methanol, is a chemical compound with the molecular formula C17H19NO . It is a type of chiral auxiliary used for asymmetric synthesis .
Synthesis Analysis
The synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol and its derivatives is an important part of organic chemistry experiments . The synthesis process involves the use of different cyclic or acyclic precursors, and the reaction conditions are carefully controlled .Molecular Structure Analysis
The molecular structure of Diphenyl(pyrrolidin-2-yl)methanol has been optimized using DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets . The structure is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .Chemical Reactions Analysis
Diphenyl(pyrrolidin-2-yl)methanol is involved in various chemical reactions, particularly in the field of asymmetric synthesis . The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
Diphenyl(pyrrolidin-2-yl)methanol appears as a white to faintly yellow crystalline powder . It has a melting point of 77-80 °C . The compound has a specific rotation of -59 º (c=3, methanol 25 ºC) .Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
63401-04-7 |
|---|---|
Produktname |
Diphenyl(pyrrolidin-2-yl)methanol |
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
diphenyl(pyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2 |
InChI-Schlüssel |
OGCGXUGBDJGFFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

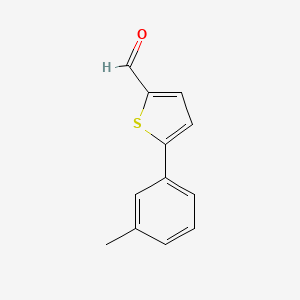
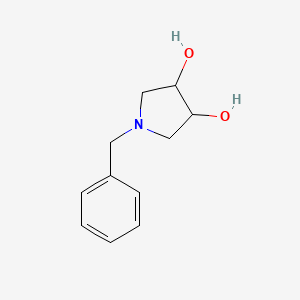

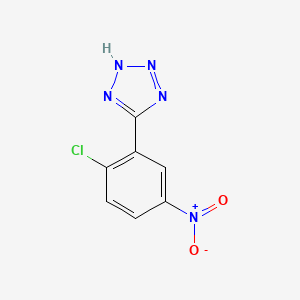
![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B8817789.png)
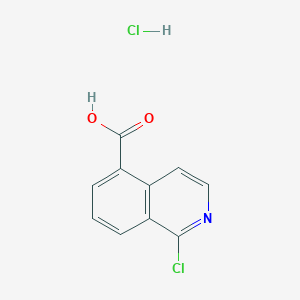
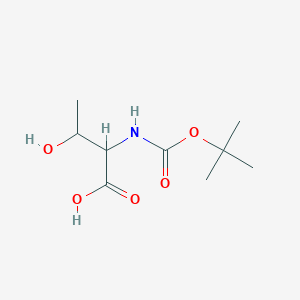
![tert-butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate](/img/structure/B8817809.png)

